Cas no 97-96-1 (2-ETHYLBUTYRALDEHYDE)

2-ETHYLBUTYRALDEHYDE structure
2-ETHYLBUTYRALDEHYDE structure
2-ETHYLBUTYRALDEHYDE
97-96-1
C6H12O
100.158882141113
MFCD00006985
81795
7359

2-ETHYLBUTYRALDEHYDE Properties

Names and Identifiers

    • 2-ETHYLBUTYRALDEHYDE
    • 2-Ethylbutanal
    • Diethylacetaldehyde
    • 2-Ethylbutanal (ACI)
    • Butyraldehyde, 2-ethyl- (6CI, 7CI, 8CI)
    • Butyraldehyde, α-ethyl- (4CI)
    • 2-Ethylbutyric aldehyde
    • 3-Formylpentane
    • NSC 6757
    • α-Ethylbutanal
    • α-Ethylbutyraldehyde
    • (C2H5)2CHCHO
    • 2-ethyl-butana
    • 2-Ethylbutylaldehyd
    • 2-Ethylbutyraldehyd
    • 2-ethyl-butyraldehyd
    • 2-Ethylbutyric aledhyde
    • 2-Ethylbutyricaldehyde
    • +Expand
    • MFCD00006985
    • UNNGUFMVYQJGTD-UHFFFAOYSA-N
    • 1S/C6H12O/c1-3-6(4-2)5-7/h5-6H,3-4H2,1-2H3
    • O=CC(CC)CC
    • 1209330

Computed Properties

  • 100.08900
  • 0
  • 1
  • 3
  • 100.089
  • 7
  • 46.1
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.5
  • 2
  • 0
  • 17.1A^2

Experimental Properties

  • 1.62150
  • 17.07000
  • n20/D 1.402(lit.)
  • Soluble in ether and alcohols. Slightly soluble in water.
  • 117°C
  • -89°C
  • Fahrenheit: 69.8 ° f
    Celsius: 21 ° c
  • 2426 | 2-ETHYLBUTYRALDEHYDE
  • Colorless liquid.
  • Stability Stable, but air sensitive. Flammable. Readily forms explosive mixtures with air. Incompatible with strong bases, strong reducing agents, oxidizing agents.
  • Insoluble in water, miscible in alcohol and ether.
  • Air Sensitive
  • 0.814 g/mL at 25 °C(lit.)

2-ETHYLBUTYRALDEHYDE Security Information

2-ETHYLBUTYRALDEHYDE Customs Data

  • 2912190090
  • China Customs Code:

    2912190090

    Overview:

    HS: 2912190090. Other acyclic aldehydes(No other oxygen-containing groups). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912190090 acyclic aldehydes without other oxygen function.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

2-ETHYLBUTYRALDEHYDE Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with 2,6-pyridinedicarboxy… Solvents: Acetonitrile ;  15 min, rt
Reference
2,6-Dicarboxypyridinium chlorochromate. An efficient and selective reagent for the mild deprotection of acetals, thioacetals, and 1,1-diacetates to carbonyl compounds
Hosseinzadeh, Rahman; Tajbakhsh, Mahmood; Shakoori, Alireza; Niaki, Mohammad Yazdani, Monatshefte fuer Chemie, 2004, 135(10), 1243-1249

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Oxalic acid
Reference
Conversion into aldehydes of compounds containing the COH - CH2OR
Anonymous, Annales de Chimie et de Physique, 1906, , 548-574

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water
Reference
Dehalogenation of α-halo aldehydes via α-halo aldimines and 2-aza-1,3-dienes
De Kimpe, Norbert; Nagy, Milan; Boeykens, Marc; Van der Schueren, Danny, Journal of Organic Chemistry, 1992, 57(21), 5761-4

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: 4-(Benzoyloxy)-2,2,6,6-tetramethylpiperidine-1-oxyl ,  Sodium bromide Solvents: Dichloromethane ,  Water
Reference
Indirect electrooxidation of alcohols by a double mediatory system with [R2N+:O]/R2N-O ̇and [Br ̇or Br+]Br- redoxes
Inokuchi, Tsutomu; Matsumoto, Sigeaki; Nisiyama, Tokio; Torii, Sigeru, Synlett, 1990, (1), 57-8

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: 1,1,1,3,3,3-Hexabromo-2-propanone Solvents: Acetonitrile ,  Water ;  2 h, rt
Reference
Utilization of hexabromoacetone for protection of alcohols and aldehydes and deprotection of acetals, ketals, and oximes under UV irradiation
Chaiseeda, Kittichai; Chantharadet, Ladawan; Chavasiri, Warinthorn, Research on Chemical Intermediates, 2018, 44(2), 1305-1323

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Lithium chloride
Reference
Decomposition of carbonate esters of 1,3-diols. The chemistry of 1,3-bifunctional systems. XXVI
Bartok, M.; Molnar, A.; Bartok-Bozoki, G., Acta Chimica Hungarica, 1983, 114(3-4), 375-9

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ;  20 h, 25 °C
1.2 Reagents: Water
Reference
Photo-Induced Homologation of Carbonyl Compounds for Iterative Syntheses
Wang, Hua ; Wang, Shun ; George, Vincent ; Llorente, Galder ; Konig, Burkhard, Angewandte Chemie, 2022, 61(49),

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Aluminate(1-), diethoxydihydro-, lithium (1:1), (T-4)- Solvents: Diethyl ether
Reference
Reductions by metal alkoxyaluminum hydrides. Part II. Carboxylic acids and derivatives, nitrogen compounds, and sulfur compounds
Malek, Jaroslav, Organic Reactions (Hoboken, 1988, (1988),

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Methyllithium ,  Hydrogen peroxide Solvents: Dichloromethane ,  Tetrahydrofuran ,  Water
Reference
Formation of carbon-carbon and carbon-heteroatom bonds via organoboranes and organoborates
Negishi, Ei-Ichi; Idacavage, Michael J., Organic Reactions (Hoboken, 1985, (1985),

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen peroxide
Reference
Homologation of carbonyl compounds to aldehydes with lithium bis(ethylenedioxyboryl)methide
Matteson, Donald S.; Moody, Robert J., Journal of Organic Chemistry, 1980, 45(6), 1091-5

Synthetic Circuit 11

Reaction Conditions
Reference
Preparation of α-bromoacetals and branched aldehydes
Pallaud, Robert; Le Ngoc Lang, Comptes Rendus des Seances de l'Academie des Sciences, 1971, 273(5), 418-21

Synthetic Circuit 12

Reaction Conditions
Reference
Acid-catalyzed dehydration of 2,2-dimethylpropane-1,3-diol and other 2,2-disubstituted propane-1,3-diols. III. Dehydration of aliphatic β-diols
Yvernault, Theophile; Mazet, Michel, Bulletin de la Societe Chimique de France, 1969, (2), 638-50

Synthetic Circuit 13

Reaction Conditions
Reference
Isomerization of oxiranes to aldehydes and ketones by anhydrous, liquid hydrogen fluoride in the presence of acetonitrile
Wiechert, Kurt; Mohr, Peter, Zeitschrift fuer Chemie, 1967, 7(6), 229-30

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrogen ,  1,2-Bis(diphenylphosphino)ethane Solvents: Benzene
Reference
The hydroformylation reaction
Ojima, Iwao; Tsai, Chung-Ying; Tzamarioudaki, Maria; Bonafoux, Dominique, Organic Reactions (Hoboken, 2000, (2000),

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate ,  Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite Solvents: Dichloromethane ;  300 psi, rt; 1 h, 300 psi, rt → 120 °C; 300 psi, 120 °C → rt
Reference
Rhodium-catalyzed hydroformylation of olefins: Effect of [bis(2,4-di-tert-butyl) pentaerythritol] diphosphite (alkanox P-24) on the regioselectivity of the reaction
Tijani, Jimoh; El Ali, Bassam, Journal of Organometallic Chemistry, 2007, 692(16), 3492-3497

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: 1-Pentene Catalysts: [(1,2,3,4,5-η)-1,2,3,4,5-Pentamethyl-2,4-cyclopentadien-1-yl]bis[(1,2-η)-1-prope… Solvents: Benzene
Reference
Isomerization of aldehydes catalyzed by rhodium(I) olefin complexes
Lenges, Christian P.; Brookhart, Maurice, Angewandte Chemie, 1999, 38(23), 3533-3537

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: 4-(Trifluoromethyl)acetophenone
Reference
Alkane carbonylation photocatalyzed by aromatic ketones under high carbon monoxide pressure
Boese, William T.; Goldman, Alan S., Tetrahedron Letters, 1992, 33(16), 2119-22

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Amberlyst 15 Solvents: Cyclohexane ;  cooled; 1 h, 1.7 MPa, 60 °C; 15 min, cooled; 3 h, 100 °C
1.2 30 min, rt
Reference
Acetaldehyde as an ethanol derived bio-building block: an alternative to Guerbet chemistry.
Moore, Cameron M.; Staples, Orion; Jenkins, Rhodri W.; Brooks, Ty R.; Semelsberger, Troy A.; et al, Green Chemistry, 2017, 19(1), 169-174

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate ,  1,1′,1′′-Phosphinidynetris[1H-pyrrole] Solvents: Anisole
Reference
Synthesis of pyrrolyl-, indolyl-, and carbazolylphosphanes and their catalytic application as ligands in the hydroformylation of 2-pentene
Jackstell, Ralf; Klein, Holger; Beller, Matthias; Wiese, Klaus-Diether; Rottger, Dirk, European Journal of Organic Chemistry, 2001, (20), 3871-3877

2-ETHYLBUTYRALDEHYDE Raw materials

2-ETHYLBUTYRALDEHYDE Related Literature